N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)nicotinamide

Description

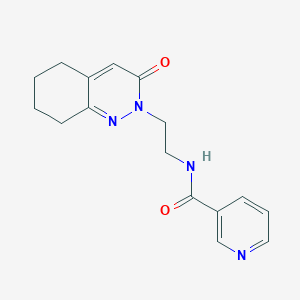

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)nicotinamide is a synthetic compound featuring a tetrahydrocinnolinone core linked via an ethyl group to a nicotinamide moiety.

Properties

IUPAC Name |

N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-15-10-12-4-1-2-6-14(12)19-20(15)9-8-18-16(22)13-5-3-7-17-11-13/h3,5,7,10-11H,1-2,4,6,8-9H2,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDBLJDVQCQZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Initial Formation:

The synthesis starts with the preparation of 3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl ethylamine. This can be achieved via cyclization of appropriate dinitrile precursors under acidic conditions.

Cyclization conditions often involve heating in a high boiling solvent like xylene with acidic catalysts.

Nicotinamide Coupling:

The amine intermediate then reacts with nicotinic acid derivatives in the presence of coupling agents like carbodiimides.

Typical reaction solvents include dichloromethane or acetonitrile, with reaction temperatures kept at or below room temperature to prevent decomposition.

Industrial Production Methods: Industrial synthesis may adapt the laboratory methods with optimizations for scale, yield, and cost-effectiveness, often involving continuous flow chemistry and more environmentally benign catalysts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation:

The tetrahydrocinnolinone core can undergo oxidation under standard conditions with agents like potassium permanganate or chromium trioxide, leading to oxidized derivatives that can further expand its chemical utility.

Reduction:

Reduction reactions can convert the ketone functionality into hydroxyl groups using hydride donors like sodium borohydride or lithium aluminum hydride, creating alcohol derivatives.

Substitution:

The nicotinamide moiety is reactive to electrophilic substitution due to its aromatic nature, enabling functionalization through halogenation or alkylation.

Common Reagents and Conditions:

Reactions typically involve aqueous or organic solvents like ethanol, THF, or DMF, depending on the desired transformation.

Temperatures for these reactions vary from room temperature to reflux conditions, tailored to specific reactivity requirements.

Major Products:

Products range from alcohol derivatives, further oxidized species, and functionalized nicotinamide frameworks, each expanding the compound's potential application.

Scientific Research Applications

Chemistry:

Utilized as a versatile intermediate in organic synthesis due to its multi-functional nature, enabling various derivative syntheses.

Biology:

Investigated for potential enzymatic inhibition or activation due to its structural mimicry of biologically active nicotinamide compounds.

Medicine:

Explored for pharmacological activities such as anti-inflammatory, anti-cancer, or neuroprotective effects due to the nicotinamide framework's bioactivity.

Potential therapeutic agent or drug candidate in various preclinical studies.

Industry:

Application in the synthesis of advanced materials or specialty chemicals, leveraging its unique structural properties.

Mechanism of Action

Comparison:

Compared to compounds like N-(2-(3-oxo-4,5-dihydroquinolin-2(1H)-yl)ethyl)nicotinamide or N-(2-(3-oxo-4,5,6,7-tetrahydro-1H-isoindol-2-yl)ethyl)nicotinamide, our compound offers a unique blend of structural features.

Its specific combination of the tetrahydrocinnolinone core with a nicotinamide group provides unique steric and electronic characteristics, potentially leading to different reactivities and biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following structurally related compounds share the tetrahydrocinnolinone core but differ in substituents and linker groups, leading to variations in molecular properties and hypothetical pharmacological behaviors.

Structural and Molecular Comparisons

Table 1: Key Structural Features and Molecular Data

*Inferred molecular formula based on structural breakdown.

Substituent Analysis and Hypothetical Implications

Target Compound vs. Analog 1

- Linker and Terminal Group: The target compound uses an ethyl linker and nicotinamide, whereas Analog 1 employs an acetamide linker and 4-chlorophenyl group. Nicotinamide’s pyridine ring could engage in π-π stacking or hydrogen bonding, unlike Analog 1’s chlorophenyl group, which is primarily lipophilic .

- Cinnolinone Modifications: Analog 1 includes a 6-methyl group on the cinnolinone core, which may introduce steric hindrance or alter electron distribution. The absence of such substitution in the target compound suggests a less sterically congested binding profile.

Target Compound vs. Analog 2

- Sulfone vs. Nicotinamide : Analog 2’s sulfone-containing thiazinan group adds polarity and metabolic stability due to sulfone’s resistance to oxidation. In contrast, the target’s nicotinamide may confer NAD⁺-like binding affinity, relevant to enzymes such as sirtuins or PARPs .

- Molecular Weight and Size : Analog 2’s higher molecular weight (416.5 vs. ~300.3) and bulkier substituent could reduce bioavailability compared to the target compound, which has a more compact structure.

Physicochemical and Pharmacokinetic Considerations

- Solubility : The nicotinamide group in the target compound may enhance aqueous solubility compared to Analog 1’s chlorophenyl or Analog 2’s sulfone-thiazinan groups.

- Metabolic Stability : Analog 2’s sulfone group likely reduces susceptibility to cytochrome P450 metabolism, whereas the target compound’s nicotinamide might undergo enzymatic hydrolysis or conjugation.

Biological Activity

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)nicotinamide is a complex organic compound with potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O2, and it has a molecular weight of approximately 366.42 g/mol. The compound features a tetrahydrocinnoline moiety linked to a nicotinamide group, which is significant for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. The presence of the carbonyl group in the tetrahydrocinnoline structure allows for potential nucleophilic attacks and interactions with enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

- Antiproliferative Activity : Research indicates that derivatives of compounds with a similar structure exhibit significant antiproliferative effects against various cancer cell lines.

Biological Activity Data

Recent studies have provided insights into the antiproliferative effects of this compound.

| Cell Line | IC50 (µg/mL) | Effect Observed |

|---|---|---|

| HeLa (cervical cancer) | 15 | Significant reduction in viability |

| K562 (chronic myeloid leukemia) | 20 | Induction of apoptosis |

| CCRF-CEM (leukemia) | >20 | No significant activity observed |

Case Studies

- In Vitro Studies : A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

- Molecular Docking Simulations : Computational studies indicated that the compound effectively binds to the colchicine site on tubulin. This binding disrupts normal microtubule dynamics, which is crucial for cell division and proliferation.

Comparative Analysis

Comparative studies with structurally similar compounds have highlighted the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)quinoxaline-6-carboxamide | Quinoxaline core + Tetrahydrocinnoline | Antiproliferative |

| 4-{[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido]methyl}benzoic acid | Aromatic + Tetrahydrocinnoline | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.